molecular formula C20H31NO5 B8276934 2-(p-Nitrophenoxy)-myristic acid

2-(p-Nitrophenoxy)-myristic acid

Cat. No. B8276934
M. Wt: 365.5 g/mol
InChI Key: KSRPGHOVQWPNOL-UHFFFAOYSA-N
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Patent
US04822729

Procedure details

An amount of 550 g of 2-(p-nitrophenoxy)-myristic acid is heated together with 550 ml of thionyl chloride for 1 h to 60° C. so that a solution is obtained. The excess thionyl chloride is filtered off. Yield: 585 g (100%) of 2-(p-nitrophenoxyl]-myristoyl chloride (oil).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][CH:9]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:10](O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:29])=O>>[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][CH:9]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:10]([Cl:29])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)CCCCCCCCCCCC)C=C1
Name
Quantity
550 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The excess thionyl chloride is filtered off

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OC(C(=O)Cl)CCCCCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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